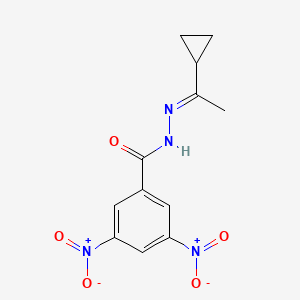![molecular formula C15H16BrFN2S B5331141 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine, also known as BTFP, is a chemical compound that belongs to the class of piperazines. It is a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor. BTFP has attracted significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and anxiety. The 5-HT2C receptor is widely distributed in the brain and is involved in the regulation of various physiological and pathological processes. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine binds to the 5-HT2C receptor and blocks its activation by serotonin. This results in a decrease in the activity of the 5-HT2C receptor and a reduction in the downstream signaling pathways that are involved in the regulation of mood, appetite, and anxiety.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce cocaine-seeking behavior in rats by blocking the activation of the 5-HT2C receptor. It has also been shown to reduce food intake and body weight in mice by blocking the activation of the 5-HT2C receptor. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT2C receptor, which makes it a valuable tool for investigating the role of 5-HT2C receptors in various physiological and pathological conditions. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have good bioavailability and pharmacokinetic properties in animals, which makes it suitable for in vivo studies. However, 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has certain limitations for lab experiments. It has been found to have off-target effects on other serotonin receptors, which can complicate the interpretation of the results. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has also been found to have poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has several potential future directions for research. One of the future directions is to investigate the role of 5-HT2C receptors in the regulation of mood, appetite, and anxiety in humans. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine can be used as a tool to study the pharmacological effects of 5-HT2C receptor antagonism in humans. Another future direction is to investigate the potential therapeutic applications of 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine can be used as a starting point for the development of new drugs that target the 5-HT2C receptor. Lastly, future research can focus on improving the pharmacokinetic properties of 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine by developing new analogs that have better solubility and bioavailability.
Méthodes De Synthèse
The synthesis method of 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine involves the reaction of 1-(2-bromoethyl)-5-bromothieno[2,3-d]pyrimidin-4(3H)-one with 4-fluoroaniline in the presence of sodium hydride. The reaction yields 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine as the final product. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been used in several studies to investigate the role of 5-HT2C receptors in various physiological and pathological conditions. For example, 1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been used to study the effect of 5-HT2C receptor antagonism on cocaine-seeking behavior in rats. It has also been used to investigate the role of 5-HT2C receptors in the regulation of food intake and body weight in mice.
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2S/c16-15-6-5-14(20-15)11-18-7-9-19(10-8-18)13-3-1-12(17)2-4-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMCFBUZTGOFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)

![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)

![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)

![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)